molecular formula C6H11BaO9P B1583286 d-Glucose, 6-(dihydrogen phosphate), barium salt CAS No. 58823-95-3

d-Glucose, 6-(dihydrogen phosphate), barium salt

Cat. No.: B1583286
CAS No.: 58823-95-3
M. Wt: 395.45 g/mol
InChI Key: FFNFQIZRCUHVAP-BMZZJELJSA-L
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Description

D-Glucose 6-phosphate barium salt is derived from adding a barium molecule to the compound D- (+)-Glucose . It is a monosaccharide derivative and organic phosphate . This carbohydrate appears as a white powder and can be applied as a chiral reagent .


Synthesis Analysis

D-Glucose-6-phosphate is formed in cells when glucose is phosphorylated by hexokinase (or glucokinase) or by the conversion of glucose-1-phosphate by phosphoglucomutase . This is the first step of glycogen synthesis .


Molecular Structure Analysis

The molecular formula of the barium salt of D-Glucose, 6-(dihydrogen phosphate) is C6H11O5PO4Ba . The molecular weight is 395.45 . The percent composition is C 18.22%, H 2.80%, O 36.41%, P 7.83%, Ba 34.73% .


Chemical Reactions Analysis

D-Glucose 6-phosphate is a fundamental component of glucose metabolism . It has been used as a component in the reaction mixture to assay reduced nicotinamide adenine dinucleotide phosphate (NADPH) diaphorase activity, NAD(P)H-cytochrome c reductase activity, and ferredoxin (Fd)-dependent cytochrome c reduction activity .


Physical and Chemical Properties Analysis

D-Glucose 6-phosphate barium salt appears as a white powder . The density is 2.0±0.1 g/cm3 . The boiling point is 564.1±60.0 °C at 760 mmHg . The vapour pressure is 0.0±3.5 mmHg at 25°C . The enthalpy of vaporization is 97.4±6.0 kJ/mol . The flash point is 295.0±32.9 °C . The index of refraction is 1.637 . The molar refractivity is 47.4±0.3 cm3 . The polar surface area is 167 Å2 . The polarizability is 18.8±0.5 10-24 cm3 . The surface tension is 103.6±3.0 dyne/cm . The molar volume is 132.0±3.0 cm3 .

Scientific Research Applications

EPR Study on Hydroxyalkyl Phosphate Esters

An electron paramagnetic resonance (EPR) study of X-irradiated hydroxyalkyl phosphate esters, including the barium salt of D-glucose-6-phosphate, revealed insights into the formation of phosphate radicals at different temperatures. This study helps in understanding the electron trapping mechanisms in these compounds, which is crucial for their potential applications in radiation chemistry and possibly in the development of radiation-sensitive materials (Sanderud & Sagstuen, 1996).

Phosphogluconic Dehydrogenase in Plants

The preparation and use of the barium salt of 6-phosphogluconate were described in the context of studying phosphogluconic dehydrogenase in higher plants. This research provides insights into the metabolic pathways involving glucose-6-phosphate and its derivatives in plant biology, highlighting the compound's role in the pentose phosphate pathway and its importance in understanding plant biochemistry and physiology (Barnett, Stafford, Conn, & Vennesland, 1953).

Histochemical Demonstration of Glucose-6-Phosphatase

Research on the histochemical demonstration of glucose-6-phosphatase used the barium salt of glucose-6-phosphate. This study improved understanding of the enzyme's activity in tissues, contributing to our knowledge of carbohydrate metabolism and enzyme localization in cells. Such techniques are critical for biomedical research, particularly in the study of metabolic diseases and liver function (Wachstein & Meisel, 1956).

Improved Preparative Method for D-Erythrose 4-Phosphate

An improved method for preparing D-erythrose 4-phosphate from D-glucose 6-phosphate was developed, with the product being recovered as the barium salt of the hydrazone. This research facilitates the study of carbohydrate metabolism, especially in the context of the pentose phosphate pathway and its intermediates, providing tools for biochemical research and analytical applications (Sieben, Perlin, & Simpson, 1966).

Glucose 6-Phosphate Dehydrogenase Characterization

A study on the purification and characterization of human erythrocyte glucose 6-phosphate dehydrogenase highlights the enzyme's role in red blood cell metabolism. Understanding this enzyme's properties is crucial for diagnosing and managing conditions like G6PD deficiency, which affects millions worldwide (Yoshida, 1966).

Safety and Hazards

D-Glucose 6-phosphate disodium salt dihydrate is recommended for laboratory chemicals . It is advised against food, drug, pesticide or biocidal product use . It is very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It is also toxic; danger of serious damage to health by prolonged exposure . It has possible risk of impaired fertility and possible risk of harm to unborn child . It should not be released into the environment . Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves .

Future Directions

D-Glucose 6-phosphate can be stored in the liver or muscle tissue as glycogen until the body needs additional glucose where it will be processed by glycogen phosphorylase and released . Because cancer cells adopt glycolysis as a major source of metabolic energy production, and the pentose phosphate pathway plays a role in helping glycolytic cancer cells to meet their anabolic demands, this compound can be used to study the progression of this process .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for d-Glucose, 6-(dihydrogen phosphate), barium salt involves the reaction of d-glucose with phosphoric acid to form d-glucose-6-phosphate, which is then reacted with barium hydroxide to form the barium salt of d-glucose-6-phosphate.", "Starting Materials": [ "d-glucose", "phosphoric acid", "barium hydroxide" ], "Reaction": [ "Step 1: d-glucose is reacted with phosphoric acid in the presence of a catalyst to form d-glucose-6-phosphate.", "Step 2: The resulting d-glucose-6-phosphate is then reacted with barium hydroxide to form the barium salt of d-glucose-6-phosphate.", "Step 3: The barium salt of d-glucose-6-phosphate is then purified and isolated using standard laboratory techniques." ] }

CAS No.

58823-95-3

Molecular Formula

C6H11BaO9P

Molecular Weight

395.45 g/mol

IUPAC Name

barium(2+);[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6?;/m1./s1

InChI Key

FFNFQIZRCUHVAP-BMZZJELJSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

58823-95-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Glucose, 6-(dihydrogen phosphate), barium salt
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d-Glucose, 6-(dihydrogen phosphate), barium salt
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d-Glucose, 6-(dihydrogen phosphate), barium salt
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d-Glucose, 6-(dihydrogen phosphate), barium salt
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d-Glucose, 6-(dihydrogen phosphate), barium salt

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